N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide is a complex organic compound characterized by the presence of cyanocycloheptyl and cyanomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyanocycloheptyl Intermediate: The initial step involves the formation of the cyanocycloheptyl intermediate through a nucleophilic substitution reaction. Cycloheptanone is reacted with a cyanide source such as sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield the cyanocycloheptyl intermediate.
Amination Reaction: The cyanocycloheptyl intermediate is then subjected to an amination reaction with propylamine. This step typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.
Formation of the Final Compound: The final step involves the reaction of the aminated intermediate with cyanomethyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cyanomethyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares the cyanomethyl group and has applications in insecticidal activities.
Heptamethine cyanines (Cy7): These compounds have similar cyanine groups and are used in biological applications due to their near-infrared photophysical properties.
Uniqueness
N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide is unique due to its specific structural features, such as the combination of cyanocycloheptyl and cyanomethyl groups
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[cyanomethyl(propyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-10-19(11-9-16)12-14(20)18-15(13-17)7-5-3-4-6-8-15/h2-8,10-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPBRAXGYPVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)CC(=O)NC1(CCCCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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